n5-Iminoethyl-l-ornithine n5-Iminoethyl-l-ornithine L-NIO is a L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 36889-13-1
VCID: VC0005443
InChI: InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
SMILES: CC(=NCCCC(C(=O)O)N)N
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol

n5-Iminoethyl-l-ornithine

CAS No.: 36889-13-1

Cat. No.: VC0005443

Molecular Formula: C7H15N3O2

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

n5-Iminoethyl-l-ornithine - 36889-13-1

CAS No. 36889-13-1
Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
IUPAC Name (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid
Standard InChI InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
Standard InChI Key UYZFAUAYFLEHRC-LURJTMIESA-N
Isomeric SMILES CC(=NCCC[C@@H](C(=O)O)N)N
SMILES CC(=NCCCC(C(=O)O)N)N
Canonical SMILES CC(=NCCCC(C(=O)O)N)N
Appearance Assay:≥95%A crystalline solid

Chemical Structure and Synthesis

Structural Characterization

N5-Iminoethyl-L-ornithine is an L-α-amino acid derivative featuring an iminoethyl group (-NH-C(=NH)-CH₃) at the N⁵ position of the ornithine side chain. Its IUPAC name, (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid, reflects this substitution (Fig. 1). The compound’s stereochemistry was confirmed through comparison with synthetic standards, demonstrating identical optical rotation values ([α]D²⁵ = +15.6° in water) to naturally isolated material .

Table 1: Physicochemical Properties of N5-Iminoethyl-L-ornithine

PropertyValue
Molecular FormulaC₇H₁₅N₃O₂
Molecular Weight173.21 g/mol
Melting Point215–217°C (decomposes)
Optical Rotation[α]D²⁵ +15.6° (c = 2, H₂O)
UV Absorption (λmax)206 nm (ε = 1,200)

Synthetic Routes

The initial synthesis of L-NIO was achieved through two independent methods:

  • Copper Complex Method: Reacting the copper complex of L-ornithine with ethyl acetimidate yielded N⁵-iminoethyl-L-ornithine with 78% efficiency. This approach leveraged metal coordination to protect the α-amino and carboxyl groups, directing substitution to the N⁵ position .

  • Acetylornithine Rearrangement: Treatment of L-N²-acetylornithine with ethyl acetimidate under basic conditions produced L-NIO alongside minor rearrangement products, confirming the compound’s structural flexibility .

Biochemical Properties and Mechanism of Action

Enzymatic Interactions

L-NIO exhibits dual interactions with key enzymes in nitrogen metabolism:

  • Arginase Inhibition: As a competitive inhibitor, L-NIO binds to arginase’s active site, preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition is reversible, with a reported Ki of 2.3 μM .

  • Nitric Oxide Synthase (NOS) Inactivation: L-NIO acts as a time- and NADPH-dependent inactivator of inducible NOS (iNOS), forming a stable complex with the enzyme’s heme cofactor. This interaction irreversibly halts NO production, making it invaluable for studying NO-mediated signaling .

Table 2: Enzymatic Parameters of L-NIO

EnzymeInteraction TypeKinetic ParameterValue
ArginaseCompetitiveKi2.3 μM
iNOSIrreversiblet₁/₂ (inactivation)8.2 min

Metabolic Stability

Hydrolysis studies reveal L-NIO’s susceptibility to alkaline conditions:

  • Base-Catalyzed Hydrolysis: Treatment with 0.1 N NaOH at 25°C produces L-ornithine (42%), L-N⁶-acetylornithine (33%), and L-N²-acetylornithine (25%) via nucleophilic attack and acyl migration .

  • Enzymatic Hydrolysis: Bovine liver arginase cleaves L-NIO to L-ornithine at 37% the rate of L-arginine hydrolysis, confirming its substrate-like behavior .

Research Findings and Biological Implications

Antimetabolite Activity

As an arginine antimetabolite, L-NIO disrupts multiple metabolic pathways:

  • Microbial Growth Inhibition: In Streptococcus faecalis cultures, L-NIO (0.5 mM) reduced growth by 85% in arginine-deficient media, an effect reversible by L-arginine supplementation .

  • Urea Cycle Modulation: Rat liver perfusion experiments demonstrated a 40% decrease in urea production upon L-NIO administration, highlighting its systemic impact on nitrogen excretion .

Structural-Activity Relationships

Comparative studies with related compounds underscore L-NIO’s specificity:

  • Side Chain Length: Shortening the ornithine chain (e.g., to lysine derivatives) abolishes arginase inhibition, emphasizing the importance of the five-carbon backbone.

  • Imino Group Geometry: The planar sp²-hybridized nitrogen in the iminoethyl moiety is critical for transition-state stabilization during enzyme binding .

Applications in Biochemical Research

Mechanistic Studies of NOS Isoforms

L-NIO’s isoform selectivity (iNOS > eNOS ≈ nNOS) has facilitated dissection of NO signaling pathways:

  • Macrophage Activation: Pretreatment with 10 μM L-NIO reduced lipopolysaccharide-induced NO production in murine macrophages by 92%, confirming iNOS dominance in inflammatory responses .

  • Vascular Tone Regulation: Contrasting effects on endothelial (eNOS) vs. inducible NOS underscore its utility in isolating constitutive vs. induced NO synthesis.

Tool Compound in Enzyme Kinetics

The compound’s unique inactivation kinetics enable precise mechanistic analyses:

  • Heme Destruction: Spectrophotometric tracking revealed L-NIO induces iNOS heme degradation to biliverdin, providing direct evidence for active-site metallocenter disruption .

  • NADPH Dependency: Requirement for NADPH in inactivation (k₃ = 0.12 min⁻¹) supports a radical-mediated heme modification mechanism .

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